molecular formula C13H17N3O2 B6900115 N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide

N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide

Cat. No.: B6900115
M. Wt: 247.29 g/mol
InChI Key: MRIQWOWSHDRKLT-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide: is an organic compound with a complex structure that includes an imidazolidine ring, a carboxamide group, and an ethyl-substituted phenyl ring

Properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-10-4-6-11(7-5-10)14-13(18)16-8-12(17)15(2)9-16/h4-7H,3,8-9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIQWOWSHDRKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CC(=O)N(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide typically involves the reaction of 4-ethylphenyl isocyanate with 3-methyl-4-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Chemistry: N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system drugs.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide
  • N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-thioamide
  • N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-sulfonamide

Uniqueness: N-(4-ethylphenyl)-3-methyl-4-oxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent set it apart from similar compounds.

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